2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol
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Overview
Description
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a phenol group attached to a pyrazole ring, which is further substituted with an ethyl and methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-amine with a phenolic compound under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out under an ice-water bath, and chloroacetyl chloride is added dropwise to the mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted phenols.
Scientific Research Applications
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-amine: A precursor in the synthesis of the target compound.
2-(5-methyl-1H-pyrazol-1-yl)phenol: A structurally similar compound with different substituents on the pyrazole ring.
Uniqueness
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-3-16-13(8-10(2)15-16)14-9-11-6-4-5-7-12(11)17/h4-8,14,17H,3,9H2,1-2H3 |
InChI Key |
BUUGRYLIRSJJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=CC=C2O |
Origin of Product |
United States |
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